molecular formula C14H10N4O2S2 B5705330 N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide

N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide

Cat. No. B5705330
M. Wt: 330.4 g/mol
InChI Key: FIZXVJZSPGNXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide, also known as BTZ043, is a compound that has been extensively studied for its potential as an anti-tuberculosis drug. The compound was first synthesized in 2010 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition leads to cell death and the eventual clearance of the infection. The specificity of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide for DprE1 makes it a promising drug candidate, as it is less likely to have off-target effects.
Biochemical and Physiological Effects
N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising drug candidate. In addition to its anti-tuberculosis activity, N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has also been shown to have activity against other bacterial pathogens, including Staphylococcus aureus and Mycobacterium leprae.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is its specificity for DprE1, which makes it less likely to have off-target effects. However, the synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide is complex and requires multiple steps, which can make it difficult to produce in large quantities. In addition, the high potency of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide can make it challenging to work with in lab experiments.

Future Directions

Future research on N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide could focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could be conducted to investigate the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide as a treatment for other bacterial infections. Finally, research could be conducted to explore the potential of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide in combination with other drugs for the treatment of tuberculosis.

Synthesis Methods

The synthesis of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide involves a multi-step process that includes the preparation of intermediates and the final coupling reaction. The synthesis begins with the preparation of 2-chloro-4-nitroaniline, which is then reacted with thioacetamide to form the intermediate 2-(2-aminothiazol-4-yl)-N-(4-nitrophenyl)acetamide. This intermediate is then reduced to form the key intermediate N-(4-amino-2-mercapto-6-(4-nitrophenyl)pyrimidin-5-yl)acetamide. Finally, the coupling of this intermediate with 2-bromo-4'-fluoroacetophenone leads to the formation of N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide.

Scientific Research Applications

N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been extensively studied for its potential as an anti-tuberculosis drug. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new drugs a high priority. N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(2-pyrimidinylthio)acetamide has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis, making it a promising candidate for further development.

properties

IUPAC Name

N-(4-oxo-1,3-benzothiazin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c19-11(8-21-13-15-6-3-7-16-13)17-14-18-12(20)9-4-1-2-5-10(9)22-14/h1-7H,8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZXVJZSPGNXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.